Cas no 2172538-74-6 (2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid)

2-({2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc group for orthogonal protection, a fluorine-substituted aromatic ring for enhanced stability, and a propanoic acid linker for efficient conjugation. The compound is particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group allows for mild deprotection under basic conditions while maintaining acid-labile side-chain protections. The fluorine substitution improves resistance to metabolic degradation, making it valuable in the development of bioactive peptides. Its high purity and well-defined reactivity profile ensure reliable performance in complex synthetic workflows.
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid structure
2172538-74-6 structure
Product name:2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid
CAS No:2172538-74-6
MF:C25H21FN2O6
Molecular Weight:464.442450284958
CID:6475482
PubChem ID:165815589

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid
    • EN300-1546980
    • 2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}oxy)propanoic acid
    • 2172538-74-6
    • インチ: 1S/C25H21FN2O6/c1-14(24(30)31)34-28-23(29)20-12-15(26)10-11-22(20)27-25(32)33-13-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,14,21H,13H2,1H3,(H,27,32)(H,28,29)(H,30,31)
    • InChIKey: LRRURXCIDZSYMO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C(NOC(C(=O)O)C)=O)C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 464.13836456g/mol
  • 同位素质量: 464.13836456g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 729
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 114Ų

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1546980-0.25g
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}oxy)propanoic acid
2172538-74-6
0.25g
$3099.0 2023-06-05
Enamine
EN300-1546980-1.0g
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}oxy)propanoic acid
2172538-74-6
1g
$3368.0 2023-06-05
Enamine
EN300-1546980-2.5g
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}oxy)propanoic acid
2172538-74-6
2.5g
$6602.0 2023-06-05
Enamine
EN300-1546980-500mg
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}oxy)propanoic acid
2172538-74-6
500mg
$3233.0 2023-09-25
Enamine
EN300-1546980-250mg
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}oxy)propanoic acid
2172538-74-6
250mg
$3099.0 2023-09-25
Enamine
EN300-1546980-0.05g
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}oxy)propanoic acid
2172538-74-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1546980-0.1g
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}oxy)propanoic acid
2172538-74-6
0.1g
$2963.0 2023-06-05
Enamine
EN300-1546980-5.0g
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}oxy)propanoic acid
2172538-74-6
5g
$9769.0 2023-06-05
Enamine
EN300-1546980-50mg
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}oxy)propanoic acid
2172538-74-6
50mg
$2829.0 2023-09-25
Enamine
EN300-1546980-1000mg
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}oxy)propanoic acid
2172538-74-6
1000mg
$3368.0 2023-09-25

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid 関連文献

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acidに関する追加情報

Comprehensive Guide to 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid (CAS No. 2172538-74-6)

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid (CAS No. 2172538-74-6) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of fluorinated building blocks, which are increasingly important in drug discovery due to their ability to enhance metabolic stability and bioavailability. Researchers frequently search for "Fmoc-protected amino acids", "peptide coupling reagents", and "fluorinated pharmaceutical intermediates", making this compound highly relevant in current scientific discussions.

The molecular structure of 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid features both Fmoc protection and a fluorine substituent, offering unique advantages in solid-phase peptide synthesis (SPPS). The Fmoc group provides excellent protection for the amino functionality during synthesis, while the fluorine atom contributes to the compound's potential biological activity. Many researchers are investigating "fluorine in drug design" and "Fmoc deprotection methods", topics that directly relate to applications of this compound.

In pharmaceutical applications, 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid serves as a valuable intermediate for creating modified peptide therapeutics. The presence of fluorine can significantly alter a peptide's properties, leading to improved target binding affinity and metabolic stability. Current trends in peptide drug development, including searches for "next-generation peptide drugs" and "fluorinated peptide analogs", highlight the importance of such specialized building blocks.

The synthesis and handling of 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid require careful consideration of reaction conditions. Researchers often search for "Fmoc-amino acid coupling protocols" and "fluorinated compound handling" when working with this material. The compound's stability under various conditions is a frequent topic of investigation, particularly regarding "Fmoc group stability" and "fluorophenyl reactivity" in different solvent systems.

Market demand for 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid has grown alongside increasing interest in peptide-based therapeutics and fluorinated pharmaceuticals. The global market for peptide synthesis reagents continues to expand, driven by searches for "custom peptide synthesis" and "pharmaceutical intermediates suppliers". This compound represents a niche but important segment of this growing market.

Analytical characterization of 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid typically involves techniques such as HPLC, mass spectrometry, and NMR spectroscopy. Researchers frequently look for information on "Fmoc-amino acid analysis methods" and "fluorine NMR characterization", reflecting the compound's complex analytical requirements. Proper characterization is essential for quality control in pharmaceutical applications.

Storage and handling recommendations for 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid generally include protection from moisture and storage at controlled temperatures. Common search terms like "amino acid derivative storage" and "Fmoc-compound stability" indicate the importance researchers place on proper material handling. These considerations are crucial for maintaining the compound's integrity during research and production processes.

Future research directions involving 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid may explore its potential in targeted drug delivery systems and peptide-based diagnostics. Emerging trends in "precision medicine" and "theranostic applications" suggest growing opportunities for specialized building blocks like this fluorinated Fmoc-protected amino acid derivative. The compound's unique properties position it well for future innovations in pharmaceutical development.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd